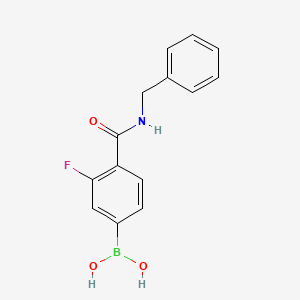

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

説明

特性

IUPAC Name |

[4-(benzylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSLGOGQMXSTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660179 | |

| Record name | [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-19-7 | |

| Record name | B-[3-Fluoro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The key synthetic challenge lies in the selective introduction of the boronic acid group onto a fluorinated and carbamoyl-substituted aromatic ring without compromising other sensitive functionalities.

General Synthetic Strategy

The preparation of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid typically follows a convergent approach:

- Synthesis of the substituted aromatic precursor bearing the fluorine and benzylcarbamoyl groups.

- Introduction of the boronic acid moiety via organometallic intermediates or halogen-lithium exchange followed by boronation.

- Purification and isolation of the boronic acid compound.

Detailed Preparation Methods

Preparation of the Aromatic Precursor

The aromatic precursor, 3-fluoro-4-(benzylcarbamoyl)phenyl intermediate, is generally synthesized by:

- Starting from 3-fluoro-4-aminobenzoic acid or related derivatives.

- Formation of the benzylcarbamoyl group through acylation with benzyl chloroformate or benzyl isocyanate derivatives.

- Protection/deprotection steps as needed to safeguard reactive groups during subsequent transformations.

Introduction of the Boronic Acid Group

The boronic acid group is introduced using one of the following methods:

Metal-Halogen Exchange and Boronation

- Starting from an aryl halide (e.g., 4-bromo-3-fluorobenzylcarbamoyl derivative), a lithium-halogen exchange is performed using n-butyllithium or similar organolithium reagents at low temperatures (-40 to -50 °C).

- The resulting aryllithium intermediate is then reacted with trialkyl borates such as tri-n-butyl borate.

- Subsequent acidic hydrolysis yields the boronic acid.

This process is exemplified by literature on related fluorophenylboronic acids, where careful temperature control and stoichiometry are critical to maximize yield and purity.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)

- Aryl halides bearing the fluorine and carbamoyl groups can undergo palladium-catalyzed borylation using bis(pinacolato)diboron or similar boron sources.

- This method offers milder conditions and functional group tolerance but requires optimization of catalysts and ligands to accommodate the fluorinated carbamoyl substrate.

Purification and Isolation

- After boronation, the crude boronic acid is purified by recrystallization or chromatography.

- Hydrolysis and acidification steps are performed to isolate the boronic acid from boronate esters or other boron-containing intermediates.

- Techniques such as aqueous base extraction followed by acid precipitation are commonly employed to enhance purity, as demonstrated in the purification of related fluorophenylboronic acids.

Research Findings and Data Summary

Representative Experimental Procedure (Adapted from Related Fluorophenylboronic Acid Synthesis)

Preparation of Aryl Lithium Intermediate:

- Dissolve the aryl bromide precursor (bearing fluorine and benzylcarbamoyl groups) in dry tetrahydrofuran under nitrogen.

- Cool to -50 °C.

- Add n-butyllithium dropwise, maintaining temperature below -40 °C.

- Stir for 1 hour at -50 °C.

-

- Add tri-n-butyl borate dropwise at -50 °C.

- Stir for an additional hour.

- Quench with cold aqueous acid (e.g., 1M H2SO4) at 5-10 °C.

-

- Separate aqueous and organic layers.

- Extract aqueous phase with methyl tert-butyl ether.

- Adjust pH with aqueous base to dissolve impurities.

- Reacidify to precipitate the boronic acid.

- Filter, wash with cold water, and dry under nitrogen flow.

This procedure yields the target boronic acid with high purity and good yield, as demonstrated by HPLC analysis in similar compounds.

Notes on Alternative Approaches and Optimization

- Hydride reduction steps for intermediate alcohols or aldehydes (e.g., using lithium alanate or sodium borohydride) may be employed in precursor synthesis, as indicated in related fluorobenzyl alcohol preparations.

- Use of acid acceptors (amines such as triethylamine) during acylation steps improves yields and selectivity.

- Careful control of reaction temperature and pH during hydrolysis and precipitation steps is crucial to obtain high-purity boronic acids.

- Activated carbon treatment can be used to remove colored impurities and improve purity.

化学反応の分析

Types of Reactions: (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Drug Development

The compound is notable for its potential in drug design due to its ability to form reversible covalent bonds with diols, which is crucial for developing enzyme inhibitors and modulators of biological pathways. It has been suggested that compounds like (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid can target diseases such as cancer and diabetes by interacting with specific biomolecules, thereby influencing enzyme activities and signaling pathways .

1.2 Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with enzymes and receptors. Its benzylcarbamoyl moiety enhances lipophilicity, which improves cellular uptake and overall efficacy. Studies have shown that boronic acids can act as enzyme inhibitors, making them candidates for therapeutic applications .

Synthetic Applications

2.1 Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in metal-catalyzed reactions such as the Suzuki–Miyaura coupling. This reaction is essential for forming new carbon-carbon bonds, which are foundational in creating complex organic molecules .

2.2 Material Science

The compound can also be used to develop new materials with specific functionalities, including polymers with tailored electrical or optical properties. The versatility of arylboronic acids allows for the design of materials that can respond to environmental stimuli or exhibit unique physical characteristics.

Probes in Biological Research

3.1 Protein-Protein Interactions

This compound may serve as a probe to study protein-protein interactions (PPIs). Its ability to bind selectively to certain proteins can facilitate the investigation of complex biological processes, including signaling pathways that are crucial in various diseases.

3.2 Computational Studies

Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies help elucidate its pharmacological profile and guide experimental validation .

作用機序

The mechanism by which (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, focusing on substituent variations and their physicochemical properties:

Key Observations:

- Substituent Effects on Reactivity: The benzylcarbamoyl group in the target compound introduces steric bulk compared to smaller groups like dimethylcarbamoyl or isopropylcarbamoyl. This may reduce reaction rates in cross-coupling reactions but improve target specificity in enzyme-binding applications .

- Electronic Effects: Fluorine at the 3-position enhances electron-withdrawing properties, stabilizing the boronic acid group and modulating its pKa for optimal reactivity in aqueous environments (e.g., saccharide sensing) .

- Biological Activity: The dimethylcarbamoyl analogue exhibits higher metabolic stability due to reduced susceptibility to hydrolysis, while the isopropylcarbamoyl variant shows improved solubility in aqueous media .

Saccharide Sensing

The γ-cyclodextrin (γ-CD) complex of [4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl]boronic acid (structurally similar to the target compound) demonstrated a glucose detection limit of 4.5 µmol/L with a linear range of 0.1–2.0 mmol/L at pH 7.4 . The benzylcarbamoyl group in the target compound may similarly enhance binding affinity to saccharides via hydrophobic interactions, though its larger size could reduce sensitivity compared to anthracenyl derivatives.

Enzyme Inhibition

In silico studies identified [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a potent inhibitor of fungal histone deacetylase (HDAC), achieving maximum inhibition at 1 µM compared to trichostatin A (1.5 µM) . The target compound’s benzylcarbamoyl group could enhance HDAC binding through π-stacking interactions, though this remains untested.

生物活性

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a member of the arylboronic acid class, which has garnered attention in various fields, including medicinal chemistry and materials science. This compound's unique structure allows it to participate in significant chemical reactions, such as Suzuki-Miyaura coupling, and to exhibit potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.05 g/mol. The compound features a boron atom bonded to an aromatic ring, which is characteristic of arylboronic acids.

Arylboronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological processes. The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound can interact with enzymes through boron-mediated mechanisms, potentially inhibiting their activity.

- Protein-Protein Interactions : It may serve as a probe for studying protein interactions by forming stable complexes with target proteins.

- Antioxidant Activity : Some studies suggest that boronic acids can scavenge free radicals, contributing to their potential anti-inflammatory properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatments.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways positions this compound as a potential therapeutic agent in conditions characterized by chronic inflammation .

- Cancer Research : Arylboronic acids have been explored for their role in cancer therapy due to their ability to inhibit specific cancer-related enzymes .

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial effects of various arylboronic acids, this compound demonstrated significant inhibition against certain bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : Research involving enzyme assays showed that this compound effectively inhibited the activity of specific proteases involved in disease progression, highlighting its relevance in therapeutic development against protease-dependent diseases.

- Inflammation Modulation : In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its utility in treating inflammatory diseases .

Applications in Research

The unique properties of this compound make it valuable for various applications:

- Drug Development : Its potential as a scaffold for new drug candidates targeting enzyme inhibition or microbial infections is under investigation.

- Material Science : The compound can be utilized in synthesizing polymers with tailored properties for electronic and optical applications .

- Biological Probes : Its ability to interact with biomolecules positions it as a useful tool for studying cellular processes and protein interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, and what analytical methods validate its purity?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids under palladium catalysis. For example, microwave-accelerated Suzuki couplings (e.g., using 1,4-dioxane at 90°C under nitrogen) improve reaction efficiency . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) (>97% purity) and proton/carbon nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Mass spectrometry (Exact Mass: 246.0692) further ensures molecular accuracy .

Q. How should researchers handle and store this boronic acid to prevent decomposition?

- Methodology : The compound is sensitive to moisture and temperature. Storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) is critical to minimize hydrolysis of the boronic acid group. Evidence from analogs like 3-benzyloxy-4-fluorophenylboronic acid highlights decomposition risks at room temperature .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodology : It serves as a building block in synthesizing benzofuran derivatives for antiviral and enzyme inhibition studies. For example, it has been used in optimizing hepatitis C virus (HCV) inhibitors via structure-activity relationship (SAR) studies, where the benzylcarbamoyl group enhances target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki couplings involving this boronic acid?

- Methodology : Catalyst selection (e.g., Pd(PPh₃)₄) and solvent systems (e.g., THF/water mixtures) significantly impact yields. Microwave-assisted synthesis reduces reaction times (e.g., 18 hours at 90°C) compared to traditional heating . Pre-purification via column chromatography and recrystallization (using ethanol/water) enhances product quality .

Q. What strategies address low solubility during cross-coupling reactions?

- Methodology : Co-solvents like dimethyl sulfoxide (DMSO) or sonication can improve solubility. For example, analogs such as 4-benzyloxyphenylboronic acid pinacol ester show enhanced reactivity in THF, suggesting similar approaches for the target compound .

Q. How do researchers resolve contradictory data in cross-coupling yields with halogenated aryl partners?

- Methodology : Systematic parameter screening (e.g., temperature, base strength) is essential. For instance, conflicting yields with bromo vs. iodo substrates may arise from differences in oxidative addition rates. Kinetic studies using LC-MS monitoring can identify rate-limiting steps .

Q. What are the stability challenges under acidic/basic conditions, and how are they mitigated?

- Methodology : The boronic acid group hydrolyzes in aqueous acidic/basic media. Stability assays (via ¹¹B NMR) reveal degradation pathways. Using pinacol ester derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester) as protected intermediates improves stability during synthesis .

Q. How can the benzylcarbamoyl group be modified to enhance bioactivity?

- Methodology : SAR studies involve synthesizing analogs with varied substituents (e.g., cyclopropyl or diethylcarbamoyl groups). For example, (4-(cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid (98% purity) showed improved metabolic stability in preclinical models .

Q. What advanced techniques characterize trace impurities in the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。